molecular formula C20H17F2N3O3 B3003000 2,6-difluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 923173-71-1

2,6-difluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Numéro de catalogue: B3003000
Numéro CAS: 923173-71-1
Poids moléculaire: 385.371
Clé InChI: TTXNUIPFUXMYTA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,6-difluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H17F2N3O3 and its molecular weight is 385.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2,6-Difluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound that has garnered attention for its potential pharmacological applications. This compound features a unique structural arrangement, including a difluorobenzene moiety, a pyridazine ring, and a methoxyphenyl group. Its biological activity primarily revolves around its role as a phosphodiesterase 4 (PDE4) inhibitor, which is significant in the treatment of various inflammatory diseases.

Chemical Structure and Properties

The molecular formula of this compound is C20H17F2N3O3C_{20}H_{17}F_{2}N_{3}O_{3}, with a molecular weight of 385.4 g/mol. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug development.

PropertyValue
Molecular FormulaC20_{20}H17_{17}F2_{2}N3_{3}O3_{3}
Molecular Weight385.4 g/mol
IUPAC NameThis compound

The primary mechanism of action of this compound involves the inhibition of PDE4. By inhibiting this enzyme, the compound increases levels of cyclic adenosine monophosphate (cAMP), leading to anti-inflammatory effects. This pathway is critical in managing conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Biological Activity

Inhibition of PDE4 : Research indicates that compounds similar to this compound effectively inhibit PDE4 activity. This inhibition results in elevated cAMP levels, which can mitigate inflammatory responses in various tissues.

Anti-inflammatory Effects : Studies have shown that PDE4 inhibitors can reduce inflammation in animal models of respiratory diseases. For example, compounds with similar structures have demonstrated efficacy in reducing airway hyperreactivity and inflammation in models of asthma .

Potential Therapeutic Applications :

  • Asthma : The compound’s ability to modulate inflammatory pathways positions it as a potential therapeutic agent for asthma management.
  • Chronic Obstructive Pulmonary Disease (COPD) : Its anti-inflammatory properties may also benefit patients suffering from COPD by alleviating symptoms and improving lung function .

Case Studies and Research Findings

  • PDE4 Inhibition Studies : In vitro assays have been conducted to evaluate the binding affinity and inhibitory effects on PDE4. These studies reveal a strong correlation between structural modifications in similar compounds and their biological activity, suggesting that the difluoro and methoxy groups play critical roles in enhancing potency .
  • Inflammatory Disease Models : Animal studies utilizing similar PDE4 inhibitors have shown significant reductions in markers of inflammation, such as cytokines and chemokines, supporting the hypothesis that this compound could be effective in treating inflammatory diseases .

Propriétés

IUPAC Name

2,6-difluoro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O3/c1-28-14-7-5-13(6-8-14)17-9-10-18(26)25(24-17)12-11-23-20(27)19-15(21)3-2-4-16(19)22/h2-10H,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXNUIPFUXMYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.